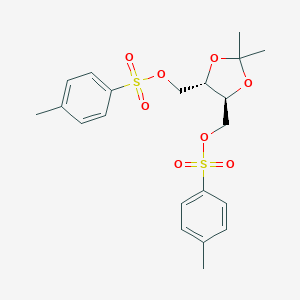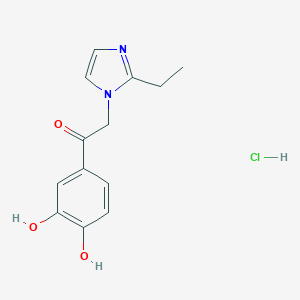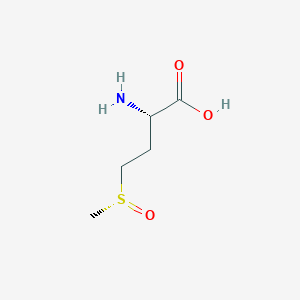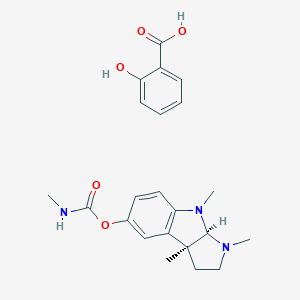
Physostigmine salicylate
科学研究应用
毒扁豆碱水杨酸盐具有广泛的科学研究应用:
作用机制
毒扁豆碱水杨酸盐通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是负责分解乙酰胆碱的酶 . 通过干扰乙酰胆碱的代谢,毒扁豆碱水杨酸盐增加了胆碱能突触处的乙酰胆碱浓度。 这导致了烟碱型和毒蕈碱型受体都得到加强的刺激,从而导致胆碱能传递增加 .
生化分析
Biochemical Properties
Physostigmine salicylate works by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine . By interfering with the metabolism of acetylcholine, it indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .
Cellular Effects
This compound, by increasing the concentration of acetylcholine at the sites of cholinergic transmission, can influence cell function . It can cross the blood-brain barrier and is used when central nervous system effects are desired .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. This results in the indirect stimulation of both nicotinic and muscarinic receptors .
Temporal Effects in Laboratory Settings
This compound is a short-acting, lipid-soluble, nonselective, carbamate cholinesterase inhibitor
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
This compound is metabolized via hydrolysis by cholinesterases
Transport and Distribution
This compound is rapidly absorbed through membranes . It can cross the blood-brain barrier and is distributed throughout the body .
Subcellular Localization
Given its ability to cross the blood-brain barrier , it can be inferred that it may be able to reach various subcellular compartments
准备方法
合成路线和反应条件: 毒扁豆碱水杨酸盐可以通过多种方法合成。一种常见的方法是在受控条件下使毒扁豆碱与水杨酸反应。 该反应通常需要如乙腈之类的溶剂和催化剂来促进过程 .
工业生产方法: 在工业环境中,毒扁豆碱水杨酸盐是通过用乙腈稀释毒扁豆碱或其硫酸盐形式并使用紫外检测液相色谱法测定浓度来生产的 . 该方法确保最终产品的高纯度和一致性。
化学反应分析
反应类型: 毒扁豆碱水杨酸盐会发生各种化学反应,包括氧化、还原和取代。这些反应对其药理活性及稳定性至关重要。
常见试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂来氧化毒扁豆碱水杨酸盐。
还原: 使用硼氢化钠等还原剂来还原该化合物。
取代: 取代反应通常涉及亲核试剂,如氢氧根离子或胺类。
相似化合物的比较
毒扁豆碱水杨酸盐在胆碱酯酶抑制剂中是独一无二的,因为它能够穿过血脑屏障,并且可逆地抑制乙酰胆碱酯酶 . 类似的化合物包括:
新斯的替明: 与毒扁豆碱不同,新斯的替明不能穿过血脑屏障,主要用于周围应用。
吡啶斯的替明: 与新斯的替明类似,吡啶斯的替明用于周围胆碱能效应,不能穿过血脑屏障。
属性
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOTZTANVBDFOF-PBCQUBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883232 | |
| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-64-7 | |
| Record name | (-)-Physostigmine salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Physostigmine salicylate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Physostigmine salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Physostigmine salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYSOSTIGMINE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Physostigmine Salicylate?
A1: this compound acts as a reversible cholinesterase inhibitor. [, , ] It prevents the breakdown of acetylcholine, a neurotransmitter, leading to its accumulation in the synaptic cleft. This enhanced cholinergic transmission affects both the central and peripheral nervous systems. [, ]
Q2: How does this compound impact the cardiovascular system?
A2: Studies in various animal models have shown that this compound can elicit diverse cardiovascular responses. In atropinized animals, this compound can potentiate the vasopressor effects of acetylcholine, resulting in a rise in blood pressure. [] Conversely, in other models, it can induce a decrease in blood pressure and heart rate when administered centrally. [] These contrasting effects highlight the complex interplay between this compound and the autonomic nervous system. []
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H27N3O5, and its molecular weight is 413.47 g/mol. [, ]
Q4: What are the challenges in formulating this compound for different routes of administration?
A7: this compound presents formulation challenges due to its sensitivity to various factors, including pH, oxygen, and temperature. [, ] Developing stable and effective formulations for different routes of administration, such as sublingual tablets or transdermal patches, requires careful selection of excipients and optimization of manufacturing processes. [, ]
Q5: How does the choice of solvent system affect the transdermal delivery of this compound?
A8: Research demonstrates that the transdermal flux of this compound and its counterion, salicylate, can vary significantly depending on the solvent system. [] A study observed higher fluxes for salicylate compared to this compound across human skin when using solvent systems containing isopropyl myristate, isopropyl alcohol, or their mixtures. [] The ionization state and differential diffusion of the ion pair within the stratum corneum are believed to contribute to these observations. []
Q6: How is this compound absorbed and distributed in the body?
A9: this compound is rapidly absorbed following various routes of administration. It readily crosses the blood-brain barrier, explaining its central nervous system effects. [, ] A radioimmunoassay study in rats estimated the apparent volume of distribution for this compound to be 5.9 L/kg after intramuscular administration. []
Q7: What are the potential toxic effects of this compound?
A10: As a potent cholinesterase inhibitor, this compound can induce a range of cholinergic side effects, particularly at high doses. [, , ] These can include nausea, vomiting, diarrhea, sweating, bradycardia, and bronchospasm. [, ] In severe cases, seizures and respiratory depression may occur. [, ] Careful dose titration and monitoring for adverse events are crucial. []
Q8: What analytical methods are employed to quantify this compound in biological samples?
A12: Various analytical techniques can be used to quantify this compound in biological samples. Gas chromatography, coupled with suitable detection methods, allows for the separation and quantification of this compound. [] Radioimmunoassay offers a sensitive and specific method for measuring this compound levels in plasma. [] High-performance liquid chromatography (HPLC) is another widely used technique for this compound analysis. [, ] The choice of method depends on factors such as sensitivity, specificity, and available resources. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


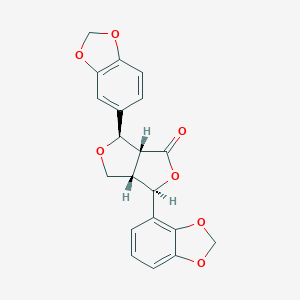
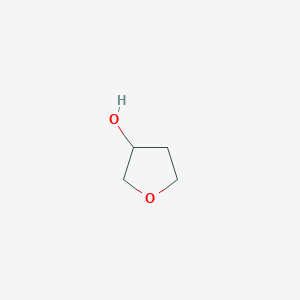

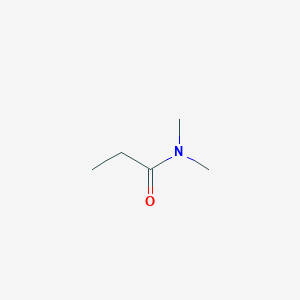
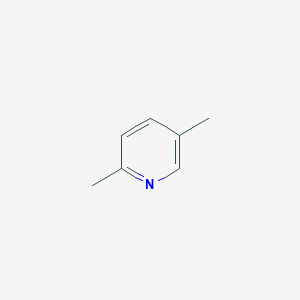
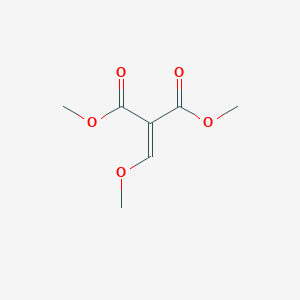
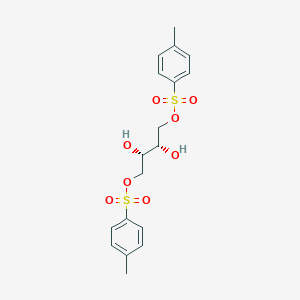
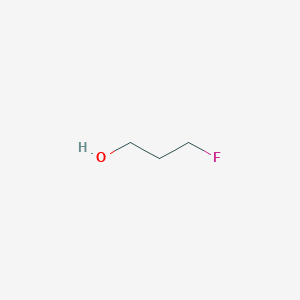
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
